molecular formula C10H7ClN2OS2 B11358184 S-(4-chlorophenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate

S-(4-chlorophenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate

Cat. No.: B11358184
M. Wt: 270.8 g/mol
InChI Key: QRVJKZXFXZTQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-CHLOROPHENYL)SULFANYLMETHANONE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the 4-chlorophenyl and 4-methyl-1,2,3-thiadiazol-5-yl groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)SULFANYLMETHANONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the 4-chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL)SULFANYLMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an antiviral and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs .

Industry

Industrially, (4-CHLOROPHENYL)SULFANYLMETHANONE is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)SULFANYLMETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (4-CHLOROPHENYL)SULFANYLMETHANONE
  • (4-CHLOROPHENYL)SULFANYLMETHANONE
  • (4-CHLOROPHENYL)SULFANYLMETHANONE

Uniqueness

The uniqueness of (4-CHLOROPHENYL)SULFANYLMETHANONE lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

Molecular Formula

C10H7ClN2OS2

Molecular Weight

270.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 4-methylthiadiazole-5-carbothioate

InChI

InChI=1S/C10H7ClN2OS2/c1-6-9(16-13-12-6)10(14)15-8-4-2-7(11)3-5-8/h2-5H,1H3

InChI Key

QRVJKZXFXZTQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.